molecular formula C9H11Br2NO2S B603148 [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine CAS No. 1246821-09-9

[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine

Cat. No.: B603148
CAS No.: 1246821-09-9
M. Wt: 357.06g/mol
InChI Key: RPBSNIQNLLDZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of bromine, methyl, and sulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine typically involves the bromination of 5-methylphenylsulfonyl dimethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfonyl group play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit or activate specific pathways, leading to desired biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichloro-5-methylphenyl)sulfonyl]dimethylamine
  • [(2,4-Difluoro-5-methylphenyl)sulfonyl]dimethylamine
  • [(2,4-Diiodo-5-methylphenyl)sulfonyl]dimethylamine

Uniqueness

[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine is unique due to the presence of bromine atoms, which impart distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1246821-09-9

Molecular Formula

C9H11Br2NO2S

Molecular Weight

357.06g/mol

IUPAC Name

2,4-dibromo-N,N,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H11Br2NO2S/c1-6-4-9(8(11)5-7(6)10)15(13,14)12(2)3/h4-5H,1-3H3

InChI Key

RPBSNIQNLLDZFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N(C)C

Origin of Product

United States

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